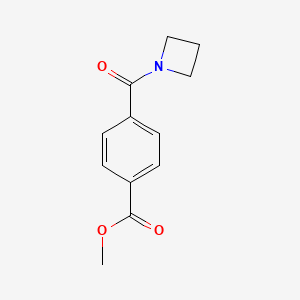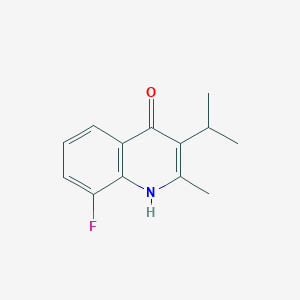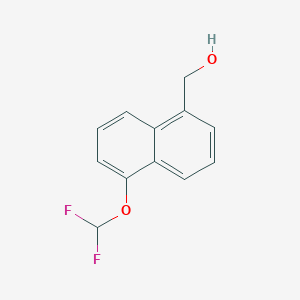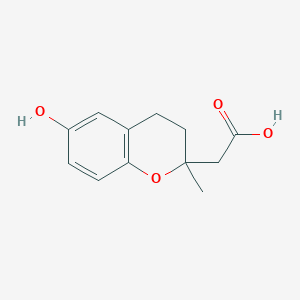
(3S)-3-(Naphthalen-2-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Naphthalen-2-yl)cyclohexanone is an organic compound with the molecular formula C16H16O It features a cyclohexanone ring substituted with a naphthalene group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Naphthalen-2-yl)cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and naphthalene.
Reaction Conditions: A Friedel-Crafts acylation reaction is employed, where cyclohexanone is reacted with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for (S)-3-(Naphthalen-2-yl)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-(Naphthalen-2-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of naphthalen-2-ylcyclohexanone carboxylic acid.
Reduction: Formation of (S)-3-(Naphthalen-2-yl)cyclohexanol.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
(S)-3-(Naphthalen-2-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (S)-3-(Naphthalen-2-yl)cyclohexanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as apoptosis, cell proliferation, or inflammation.
Comparación Con Compuestos Similares
®-3-(Naphthalen-2-yl)cyclohexanone: The enantiomer of (S)-3-(Naphthalen-2-yl)cyclohexanone, differing in the spatial arrangement of atoms.
2-(Naphthalen-2-yl)cyclohexanone: A structural isomer with the naphthalene group at the 2-position instead of the 3-position.
Uniqueness:
Chirality: The (S)-enantiomer may exhibit different biological activities compared to its ®-enantiomer.
Position of Substitution: The position of the naphthalene group can significantly influence the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
250782-41-3 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
(3S)-3-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-2,4-5,8-10,14H,3,6-7,11H2/t14-/m0/s1 |
Clave InChI |
CJZGZPTYKOPUPG-AWEZNQCLSA-N |
SMILES isomérico |
C1C[C@@H](CC(=O)C1)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1CC(CC(=O)C1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11883528.png)





